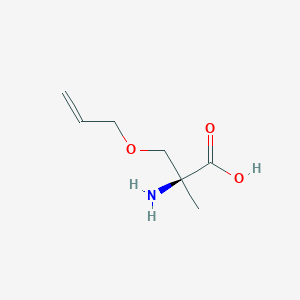![molecular formula C10H6N4 B12831112 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of nitrile groups at positions 5 and 6 enhances the compound’s reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes heating a mixture of o-phenylenediamine and acetic acid at 100°C for 2 hours, then cooling and adding 10% sodium hydroxide solution until the mixture becomes slightly alkaline . This process yields 2-Methylbenzimidazole, which can then be further reacted to introduce the nitrile groups at positions 5 and 6.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzimidazoles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: Lacks the nitrile groups at positions 5 and 6, resulting in different reactivity and applications.
5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: Contains chlorine atoms instead of nitrile groups, leading to distinct chemical properties and uses.
Uniqueness
2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile is unique due to the presence of nitrile groups at positions 5 and 6, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H6N4 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-methyl-1H-benzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-6-13-9-2-7(4-11)8(5-12)3-10(9)14-6/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
GRWOZCKXXPGOOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)
![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)

![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
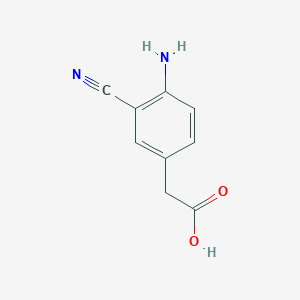
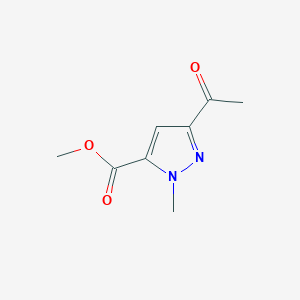

![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
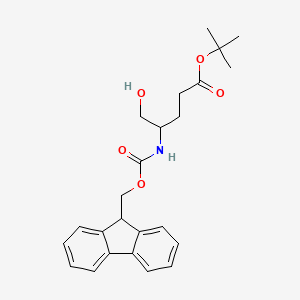
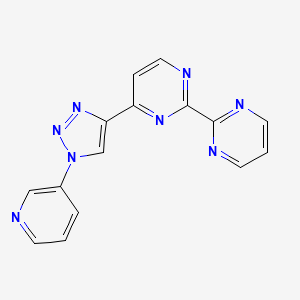
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)

